ラウロイルクロリド

概要

説明

ラウロイルクロリドは、ラウリン酸の酸塩化物誘導体であり、さまざまな化学反応でラウロイル基を導入するための試薬として広く用いられています . この化合物は、刺激臭のある無色の液体であり、主にフリーラジカル重合で広く用いられるジラウロイルパーオキシドの製造に使用されます .

2. 製法

ラウロイルクロリドは、ラウリン酸と塩化チオニルを反応させることによって合成されます。 この反応は通常、イミダゾールまたは2-メチルイミダゾールなどの触媒の存在下で、ラウリン酸を塩化チオニルと加熱することにより行われます . 反応条件は、温度を約90℃に維持し、ホスゲンの穏やかな還流を確保することが含まれます。 反応は、塩化水素の発生が止むまで続行されます . 工業生産方法では、同様の手順がより大規模に行われ、効率的な変換と高収率が確保されます。

科学的研究の応用

Biomedical Applications

Lauroyl chloride has been utilized in the synthesis of modified alginate derivatives that exhibit enhanced hydrophobicity and antimicrobial properties. A study demonstrated that lauroyl chloride was used to graft lauric acid onto sodium alginate, producing a hydrophobic glycolipid. This modification not only improved the mechanical strength of alginate but also provided significant antibacterial activity against Escherichia coli, making it suitable for biomedical applications such as wound dressings and drug delivery systems .

Key Findings:

- Synthesis : Lauroyl chloride was reacted with sodium alginate in triethanolamine to form a glycolipid.

- Properties : The resulting material showed reduced protein adsorption and improved mechanical properties.

- Antimicrobial Efficacy : The modified alginate exhibited a strong zone of inhibition against common microbial contaminants .

Material Science

In material science, lauroyl chloride is employed for the esterification of cellulose-based materials. This process enhances the hydrophobicity and compatibility of cellulose fibers with nonpolar solvents. Research indicates that varying amounts of lauroyl chloride can significantly affect the degree of substitution (DS) in nanofibrillated cellulose (NFC), leading to improved dispersibility and mechanical properties when combined with polybutylene succinate (PBS) to form composite films .

Esterification Process:

- Methodology : NFC was treated with lauroyl chloride in pyridine under controlled conditions.

- Results : Increased DS correlated with decreased water contact angles, indicating enhanced hydrophobicity.

- Composite Formation : The esterified NFC exhibited improved compatibility with PBS, resulting in superior mechanical properties for composite films .

Polymer Chemistry

Lauroyl chloride serves as a precursor for synthesizing dilauroyl peroxide, which is widely used in free-radical polymerizations. This application is critical in producing various polymers and copolymers for industrial uses. The ability of lauroyl chloride to undergo characteristic reactions typical of acid chlorides allows for its incorporation into diverse chemical pathways .

Applications in Polymerization:

- Free-Radical Polymerizations : Dilauroyl peroxide derived from lauroyl chloride acts as an initiator for polymer synthesis.

- Versatility : The compound can also react with other substrates to form various functionalized products, expanding its utility in polymer chemistry .

Case Study 1: Lauroyl Grafted Alginate

A comprehensive study on lauroyl grafted alginate highlighted its potential as a biodegradable material with antimicrobial properties. The synthesized glycolipid demonstrated excellent physicochemical characteristics suitable for medical applications .

Case Study 2: Esterification of Nanofibrillated Cellulose

Research on the esterification of NFC using lauroyl chloride revealed significant enhancements in the material's hydrophobicity and compatibility with PBS. The findings suggest that lauroyl chloride can effectively modify natural fibers for advanced material applications .

Summary Table of Findings

作用機序

ラウロイルクロリドは、化学反応における反応性中間体として機能します。 ラウロイルクロリドは、アミンやアルコールなどのさまざまな求核試薬と求核置換反応を起こし、アミドとエステルを生成します . この反応性により、幅広い化合物の合成に使用できます。これらの反応に関与する分子標的および経路は、主に反応する分子の求核部位です。

生化学分析

Biochemical Properties

Lauroyl chloride plays a significant role in biochemical reactions, primarily as a reagent for acylation. It interacts with various enzymes, proteins, and other biomolecules through the formation of covalent bonds. One notable interaction is with hydroxyl and amino groups in proteins and enzymes, leading to the formation of esters and amides . This acylation process can modify the activity and function of these biomolecules, influencing biochemical pathways and cellular processes .

Cellular Effects

Lauroyl chloride affects various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of proteins by lauroyl chloride can alter their conformation and activity, impacting signal transduction pathways . Additionally, lauroyl chloride can affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of lauroyl chloride involves its reactivity with nucleophilic groups in biomolecules. It forms covalent bonds with hydroxyl, amino, and thiol groups, leading to the acylation of proteins and enzymes . This acylation can result in enzyme inhibition or activation, depending on the specific biomolecule and the site of modification . Additionally, lauroyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lauroyl chloride can change over time due to its stability and degradation. Lauroyl chloride is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of lauric acid and hydrochloric acid . This hydrolysis can affect its long-term impact on cellular function, as the degradation products may have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to lauroyl chloride can lead to cumulative effects on cellular processes and function .

Dosage Effects in Animal Models

The effects of lauroyl chloride vary with different dosages in animal models. At low doses, lauroyl chloride can acylate specific proteins and enzymes, leading to subtle changes in cellular function . At high doses, it can cause toxic effects, including cell membrane disruption, enzyme inhibition, and oxidative stress . These adverse effects are dose-dependent and can lead to significant physiological changes and toxicity in animal models .

Metabolic Pathways

Lauroyl chloride is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes and cofactors involved in lipid metabolism, leading to the formation of acylated intermediates . These intermediates can affect metabolic flux and alter the levels of metabolites in cells . Additionally, lauroyl chloride can influence the synthesis and degradation of fatty acids and other lipids, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, lauroyl chloride is transported and distributed through passive diffusion and interactions with transport proteins . It can bind to specific transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . The localization and accumulation of lauroyl chloride can affect its biological activity and impact cellular processes .

Subcellular Localization

Lauroyl chloride is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments for biochemical reactions . Targeting signals and post-translational modifications can direct lauroyl chloride to specific organelles, affecting its role in cellular processes .

準備方法

Lauroyl chloride is synthesized by reacting lauric acid with thionyl chloride. The reaction typically involves heating lauric acid with thionyl chloride in the presence of a catalyst such as imidazole or 2-methyl imidazole . The reaction conditions include maintaining the temperature at around 90°C and ensuring a gentle reflux of phosgene. The reaction continues until the evolution of hydrogen chloride ceases . Industrial production methods follow similar procedures but on a larger scale, ensuring efficient conversion and high yield.

化学反応の分析

ラウロイルクロリドは、酸塩化物に特徴的なさまざまなタイプの化学反応を起こします。

求核置換反応: ラウロイルクロリドは、アミンやアルコールなどの求核試薬と反応して、それぞれアミドとエステルを生成します.

還元: 塩基を用いることで、ラウロイルクロリドはケトンであるラウロンに還元されます.

クルチウス転位: ラウロイルクロリドは、アジ化ナトリウムと反応させると、アシルアジドのクルチウス転位によってウンデシルイソシアネートが生成されます.

これらの反応で用いられる一般的な試薬には、アジ化ナトリウム、塩基、さまざまな求核試薬があります。これらの反応から生成される主要な生成物は、アミド、エステル、ケトン、イソシアネートです。

4. 科学研究における用途

ラウロイルクロリドは、科学研究において幅広い用途を持っています。

化学: ラウロイルクロリドは、ナノセルロース、ナノフィブリル化セルロース、セルロースナノクリスタルの化学修飾のためのテーラーリング剤として使用されます.

生物学: ラウロイルクロリドは、アシル化コラーゲンの調製に使用され、アシル化コラーゲンは、より優れた水溶性と表面活性を示します.

医学: さまざまな医薬品中間体および活性化合物の合成に使用されます。

産業: ラウロイルクロリドは、新規ポリビニルアルコールハイドロゲルの調製において、有機性の低摩擦境界潤滑剤として機能します.

類似化合物との比較

ラウロイルクロリドは、塩化アセチル、塩化ベンゾイル、塩化ステアロイルなどの他のアシルクロリドと類似しています。ラウロイルクロリドの独自性は、より長い炭素鎖にあるため、異なる物理的および化学的特性を示します。 たとえば、ラウロイルクロリドは、塩化アセチルや塩化ベンゾイルと比較して、沸点が高く、溶解性特性が異なります . 類似の化合物には、

- 塩化アセチル (CH₃COCl)

- 塩化ベンゾイル (C₆H₅COCl)

- 塩化ステアロイル (C₁₇H₃₅COCl)

これらの化合物は、同様の反応性パターンを共有していますが、炭素鎖の長さと特定の用途が異なります。

生物活性

Lauroyl chloride, a fatty acid derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of lauroyl chloride, highlighting its synthesis, efficacy against various pathogens, and potential applications in food and material sciences.

Lauroyl chloride (C12H23ClO) is an acyl chloride derived from lauric acid. It is characterized by its long hydrophobic carbon chain, which contributes to its biological activity. The synthesis typically involves the reaction of lauric acid with thionyl chloride or phosphorus pentachloride, resulting in a compound that can readily participate in acylation reactions.

Antimicrobial Activity

Research has demonstrated that lauroyl chloride exhibits significant antimicrobial activity against a range of bacteria and fungi. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Efficacy Against Pathogens

A study evaluated the antimicrobial properties of lauroyl derivatives against various pathogens. The results indicated:

- Bacterial Strains Tested : Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

- MIC Values : Ranged from 0.125 to 8.0 mg/L for bacterial strains, with the lowest MIC observed against B. subtilis at 0.125 mg/L.

- MBC Values : Generally ranged from 8 to 16 mg/L across tested organisms .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of lauroyl chloride derivatives has been explored to understand how modifications affect their antimicrobial potency. For instance, the introduction of different substituents on the lauroyl group can enhance its interaction with microbial membranes, leading to increased efficacy .

Applications in Food and Material Sciences

Lauroyl chloride's antimicrobial properties make it a candidate for applications in food preservation and packaging materials. Its ability to modify proteins enhances their film-forming properties, making them suitable for biodegradable coatings.

Case Study: Acylation of Rapeseed Proteins

A study investigated the acylation of rapeseed protein concentrates (RPC) using lauroyl chloride to improve their solubility and film-forming characteristics:

- Modification Degree : The relative degree of modification (RDM) was assessed at various levels, indicating that higher modifications led to improved properties.

- Results : The RDM for low-modified RPC was approximately 32.6%, while high-modified RPC reached up to 100%. This indicated that lauroyl chloride significantly enhanced the hydrophobicity of the proteins, thereby improving their applicability in food packaging .

The antimicrobial mechanism of lauroyl chloride involves disruption of microbial cell membranes. Studies suggest that lauroyl derivatives can insert themselves into lipid bilayers, leading to increased permeability and eventual cell lysis. This action is further supported by the generation of reactive oxygen species (ROS), which contribute to oxidative stress in microbial cells, resulting in cell death .

特性

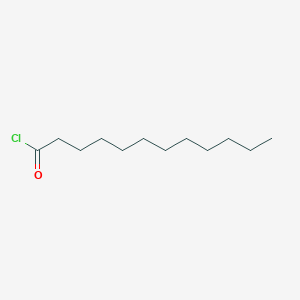

IUPAC Name |

dodecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGIJDNPUZEBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044368 | |

| Record name | Dodecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Dodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

145 °C @ 18 MM HG | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

112-16-3 | |

| Record name | Dodecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHL10777I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-17 °C | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lauroyl chloride has the molecular formula C12H23ClO and a molecular weight of 218.77 g/mol. []

A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to characterize lauroyl chloride and its derivatives. FTIR analysis often reveals a characteristic peak for the carbonyl group (C=O) present in lauroyl chloride. [, , , , , ]

A: Lauroyl chloride primarily reacts with nucleophiles, such as alcohols and amines, through a nucleophilic acyl substitution mechanism. This reaction leads to the formation of esters and amides, respectively. [, , , , , ]

ANone: Lauroyl chloride finds use in various applications, including:

- Surface Modification: It can modify the surface properties of materials like cellulose, tourmaline powder, and wheat straw hemicelluloses, enhancing their hydrophobicity. [, , , , , ]

- Synthesis of Surfactants: Lauroyl chloride serves as a precursor for synthesizing various surfactants, including gemini surfactants, which exhibit unique properties. [, , ]

- Preparation of Biodegradable Materials: Researchers utilize lauroyl chloride to modify natural polymers like chitosan and cellulose, creating materials with potential applications in drug delivery and bioplastics. [, , , , ]

- Synthesis of Other Compounds: Lauroyl chloride acts as a building block for synthesizing various organic compounds, including pharmaceutical intermediates. [, , , , ]

A: Lauroyl chloride is soluble in various organic solvents like dimethylformamide (DMF), acetone, tetrahydrofuran (THF), and dichloromethane. [, , , ]

A: Increasing the DS of lauroyl chloride on cellulose generally enhances the hydrophobicity and tensile strength of the resulting material. [, ]

A: While lauroyl chloride itself might not act as a catalyst in typical reactions, it can be a component in catalyst systems. For instance, lauroyl peroxide, derived from lauroyl chloride, is a known polymerization catalyst. []

A: Modifying the alkyl chain length can significantly influence the properties of lauroyl chloride derivatives. For instance, increasing the chain length generally enhances the hydrophobicity and can impact the critical micelle concentration (CMC) in surfactants. [, , ]

A: Lauroyl chloride is susceptible to hydrolysis in the presence of water, leading to the formation of lauric acid and hydrochloric acid. Storage under anhydrous conditions is crucial for maintaining its stability. [, ]

A: Lauroyl chloride is corrosive and moisture-sensitive. Proper personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be handled in a well-ventilated area to avoid inhalation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。